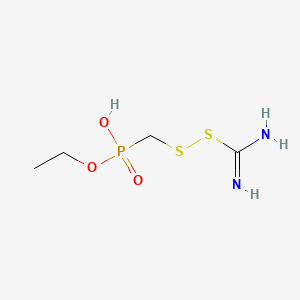
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea is a complex organophosphorus compound This compound features a phosphonic acid group, a mercaptomethyl group, an ethyl ester, and an anhydrosulfide linkage with 2-thiopseudourea
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea typically involves multiple steps:
Michaelis–Arbuzov Reaction: This reaction is commonly used to prepare phosphonic esters.
Mannich-Type Condensation: This method involves the condensation of formaldehyde, an amine, and a phosphite to form the desired product.
Catalytic Cross-Coupling Reaction: This reaction involves the coupling of a phosphonate with an appropriate halide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the phosphonic acid group, converting it to phosphines or other reduced forms.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphines, reduced phosphonic acids
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets:
Phosphonic Acid Group: Can form strong coordination bonds with metal ions, influencing enzyme activity and other biochemical processes.
Mercaptomethyl Group: Can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Ethyl Ester Group: Can participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic Acid Esters: Compounds like dimethyl methylphosphonate and diethyl phosphonate share similar structural features but differ in their specific functional groups.
Thiourea Derivatives: Compounds such as thiourea and its derivatives have similar sulfur-containing functional groups but lack the phosphonic acid moiety.
Uniqueness
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea is unique due to its combination of phosphonic acid, mercaptomethyl, and ethyl ester groups, along with the anhydrosulfide linkage
Eigenschaften
CAS-Nummer |
74038-50-9 |
|---|---|
Molekularformel |
C4H11N2O3PS2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
(carbamimidoyldisulfanyl)methyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C4H11N2O3PS2/c1-2-9-10(7,8)3-11-12-4(5)6/h2-3H2,1H3,(H3,5,6)(H,7,8) |
InChI-Schlüssel |
JKLLEDNDRVCGGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CSSC(=N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


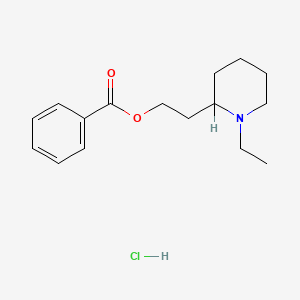
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
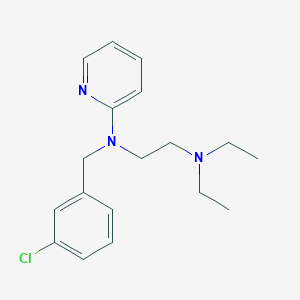
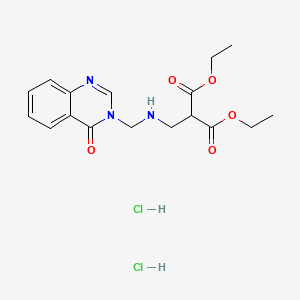
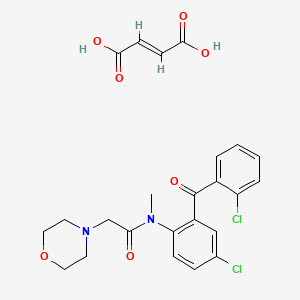

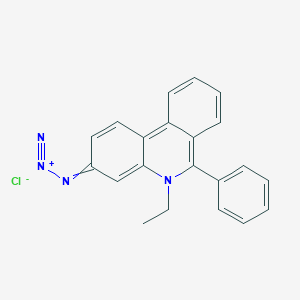

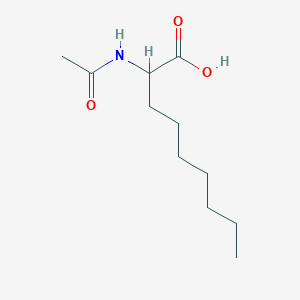
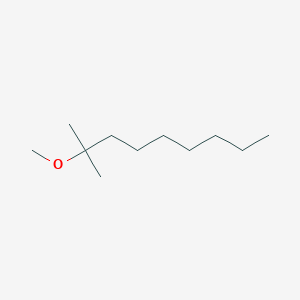
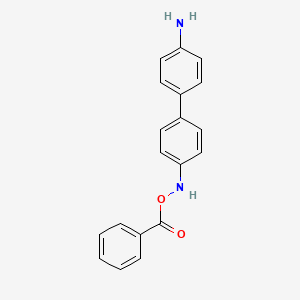
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)

